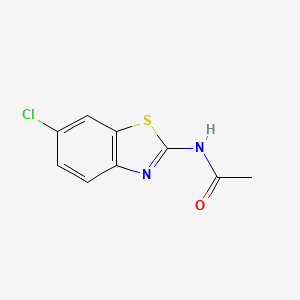

N-(6-chloro-1,3-benzothiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

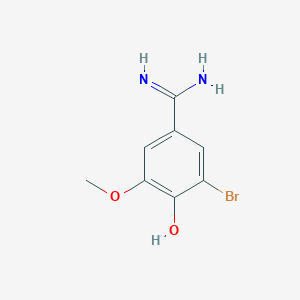

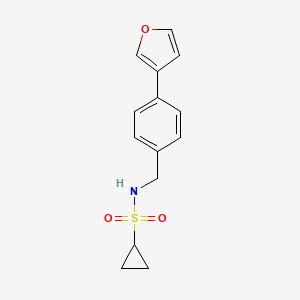

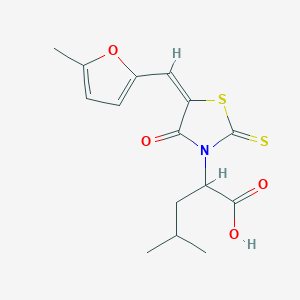

“N-(6-chloro-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with the empirical formula C9H7ClN2OS. It has a molecular weight of 226.68 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-(6-chloro-1,3-benzothiazol-2-yl)acetamide”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “N-(6-chloro-1,3-benzothiazol-2-yl)acetamide” can be represented by the SMILES stringO=C(C)NC1=NC(C=C2)=C(C=C2Cl)S1 . The InChI key for this compound is BCQXILHHRAEBLY-UHFFFAOYSA-N . Chemical Reactions Analysis

While specific chemical reactions involving “N-(6-chloro-1,3-benzothiazol-2-yl)acetamide” are not mentioned in the retrieved papers, benzothiazole derivatives have been synthesized through various reactions as mentioned in the Synthesis Analysis section .Physical And Chemical Properties Analysis

“N-(6-chloro-1,3-benzothiazol-2-yl)acetamide” is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the retrieved papers.Applications De Recherche Scientifique

Anticonvulsant Agents

N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: derivatives have been synthesized and studied for their potential as anticonvulsant agents. These compounds have shown promise in in vivo screenings, with certain derivatives identified as leading candidates for further development due to their significant anticonvulsant effects .

Neuroprotective Effects

Similar to other benzothiazole derivatives, such as riluzole, there is potential for N-(6-chloro-1,3-benzothiazol-2-yl)acetamide to exhibit neuroprotective properties. This could be beneficial in treating neurodegenerative diseases by acting on sodium channels and NMDA receptors .

Drug-likeness and Brain Penetration

In silico studies have been conducted to evaluate the drug-likeness parameters of these compounds. This includes assessing their potential for absorption and brain penetration, which are critical factors in the development of effective central nervous system (CNS) drugs .

Pharmacophore Modeling

The pharmacophore of N-(6-chloro-1,3-benzothiazol-2-yl)acetamide derivatives has been analyzed to match established anticonvulsants. This helps in understanding the essential features responsible for their biological activity and can guide the design of new therapeutic agents .

Medicinal Chemistry

The benzothiazole moiety is of great interest in medicinal chemistry due to its presence in a large number of natural products and pharmaceutically active compounds. It exhibits diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities .

Synthesis of Bioactive Moieties

The hybridization of bioactive moieties such as acetamide or carbothioamide with the benzothiazole pharmacophore is believed to have a synergistic effect, potentially leading to compounds with enhanced anticonvulsant activity due to increased lipophilicity .

Antimicrobial Activity

Benzothiazole derivatives, including N-(6-chloro-1,3-benzothiazol-2-yl)acetamide , have been explored for their antimicrobial properties. This research could lead to the development of new antibiotics to combat resistant strains of bacteria .

Safety and Hazards

According to Sigma-Aldrich, “N-(6-chloro-1,3-benzothiazol-2-yl)acetamide” has been classified as Acute Tox. 4 Oral - Eye Irrit. 2. The hazard statements include H302 - Harmful if swallowed and H319 - Causes serious eye irritation. The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Mécanisme D'action

Target of Action

Benzothiazole derivatives, a class to which this compound belongs, have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, prophylaxis and treatment of rotavirus infections, modulation of the adenosine a2a receptor, and therapeutic agents for disorders associated with nuclear hormone receptors .

Mode of Action

It is known that benzothiazole derivatives can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the action of phospholipase A2, which originates from cell membrane phospholipids .

Biochemical Pathways

The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2 have been demonstrated in mammalian cells . COX-1 is constitutively expressed and generates PGs believed to be involved in GI mucosal protection, whereas at the sites of inflammation throughout the body, COX-2 is induced to generate PGs, believed to mediate inflammation and pain .

Pharmacokinetics

It is reported that some synthesized compounds have shown favorable pharmacokinetic profiles .

Result of Action

Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(6-chloro-1,3-benzothiazol-2-yl)acetamide. For instance, it is recommended to prevent further spillage or leakage of the compound if it is safe to do so, and to avoid letting the chemical enter drains . Discharge into the environment must be avoided .

Propriétés

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQXILHHRAEBLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | |

CAS RN |

16628-24-3 |

Source

|

| Record name | N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid](/img/structure/B3011940.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3011941.png)

![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)

![2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011951.png)

![4-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3011953.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide](/img/structure/B3011959.png)